6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine
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Overview
Description
6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine is a quinazoline derivative known for its potential biological activities. Quinazoline derivatives have been widely studied due to their diverse pharmacological properties, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . The compound’s structure features a quinazoline core substituted with a nitro group at the 6-position and a prop-2-yn-1-yl group at the N-position, making it a unique molecule for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-nitroquinazoline.
Alkylation: The 6-nitroquinazoline undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Purification: The resulting product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products Formed
Reduction: 6-amino-N-(prop-2-yn-1-yl)quinazolin-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Cyclization: Fused ring quinazoline systems.
Scientific Research Applications
6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as a modulator of certain receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-nitroquinazoline: Lacks the prop-2-yn-1-yl group but shares the quinazoline core and nitro substitution.
N-(prop-2-yn-1-yl)quinazolin-4-amine: Lacks the nitro group but has the same quinazoline core and prop-2-yn-1-yl substitution.
Uniqueness
6-nitro-N-(prop-2-yn-1-yl)quinazolin-4-amine is unique due to the presence of both the nitro group and the prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-nitro-N-prop-2-ynylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-2-5-12-11-9-6-8(15(16)17)3-4-10(9)13-7-14-11/h1,3-4,6-7H,5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAMXPVSPPMUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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